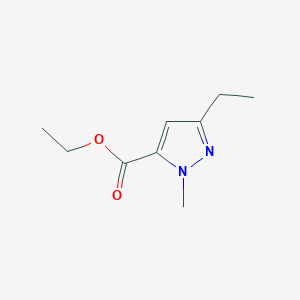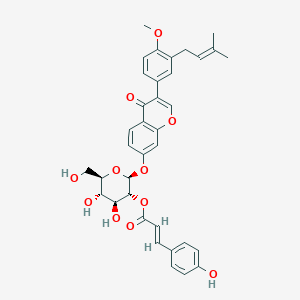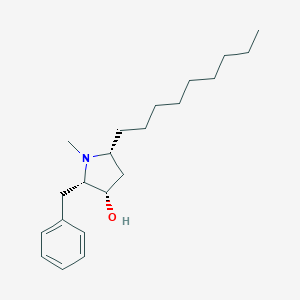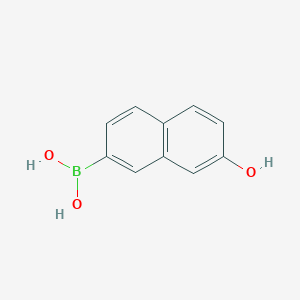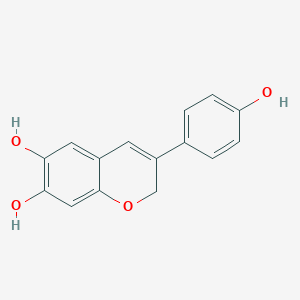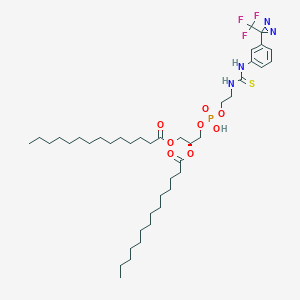
1-(Phenylmethyl)-1,3,3a,4,9,9a-hexahydroisothiazolo(3,4-b)quinoxaline 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylmethyl)-1,3,3a,4,9,9a-hexahydroisothiazolo(3,4-b)quinoxaline 2,2-dioxide is a chemical compound that has potential applications in scientific research. It is a heterocyclic compound that contains a quinoxaline ring system and an isothiazole ring system. This compound has been synthesized using several methods, and its mechanism of action and physiological effects have been studied in vitro and in vivo.
Mecanismo De Acción
The mechanism of action of 1-(Phenylmethyl)-1,3,3a,4,9,9a-hexahydroisothiazolo(3,4-b)quinoxaline 2,2-dioxide is not fully understood, but it is believed to act as a competitive inhibitor of protein-protein interactions. This compound binds to the interface of two interacting proteins and prevents them from binding to each other, thus inhibiting their function. This mechanism of action has been studied in vitro using various assays, including fluorescence polarization and surface plasmon resonance.
Biochemical and Physiological Effects:
1-(Phenylmethyl)-1,3,3a,4,9,9a-hexahydroisothiazolo(3,4-b)quinoxaline 2,2-dioxide has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits cancer cell proliferation by inhibiting the interaction between two proteins, MDM2 and p53, which are involved in the regulation of cell growth and division. This compound has also been shown to have neuroprotective effects in vitro, by inhibiting the aggregation of amyloid beta peptides, which are involved in the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(Phenylmethyl)-1,3,3a,4,9,9a-hexahydroisothiazolo(3,4-b)quinoxaline 2,2-dioxide in lab experiments is its potential as a specific inhibitor of protein-protein interactions. This compound may be useful in studying the function of specific proteins or protein complexes in vitro. One limitation of using this compound is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
For research on 1-(Phenylmethyl)-1,3,3a,4,9,9a-hexahydroisothiazolo(3,4-b)quinoxaline 2,2-dioxide include further studies on its mechanism of action and physiological effects. This compound may be useful in the development of new treatments for cancer and neurodegenerative diseases. Further studies may also be needed to determine the potential toxicity and side effects of this compound, particularly in vivo. Additionally, this compound may be studied as a potential tool for studying protein-protein interactions in vitro.
Métodos De Síntesis
Several methods have been used to synthesize 1-(Phenylmethyl)-1,3,3a,4,9,9a-hexahydroisothiazolo(3,4-b)quinoxaline 2,2-dioxide. One of the most common methods is the reaction of 2,3-dichloroquinoxaline with thiourea in the presence of a base such as sodium hydroxide. This reaction results in the formation of 1,3,3a,4,9,9a-hexahydroisothiazolo(3,4-b)quinoxaline, which is then oxidized to 1-(Phenylmethyl)-1,3,3a,4,9,9a-hexahydroisothiazolo(3,4-b)quinoxaline 2,2-dioxide using hydrogen peroxide or other oxidizing agents.
Aplicaciones Científicas De Investigación
1-(Phenylmethyl)-1,3,3a,4,9,9a-hexahydroisothiazolo(3,4-b)quinoxaline 2,2-dioxide has potential applications in scientific research. It has been studied as a potential inhibitor of protein-protein interactions, particularly those involved in cancer cell proliferation. It has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
129303-30-6 |
|---|---|
Fórmula molecular |
C16H17N3O2S |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
1-benzyl-3a,4,9,9a-tetrahydro-3H-[1,2]thiazolo[4,3-b]quinoxaline 2,2-dioxide |
InChI |
InChI=1S/C16H17N3O2S/c20-22(21)11-15-16(18-14-9-5-4-8-13(14)17-15)19(22)10-12-6-2-1-3-7-12/h1-9,15-18H,10-11H2 |
Clave InChI |
NHKBGLRGUGDKOG-UHFFFAOYSA-N |
SMILES |
C1C2C(NC3=CC=CC=C3N2)N(S1(=O)=O)CC4=CC=CC=C4 |
SMILES canónico |
C1C2C(NC3=CC=CC=C3N2)N(S1(=O)=O)CC4=CC=CC=C4 |
Sinónimos |
Isothiazolo(3,4-b)quinoxaline, 1,3,3a,4,9,9a-hexahydro-1-(phenylmethyl )-, 2,2-dioxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine](/img/structure/B136693.png)

